Diazoline

Descripción

Historical Trajectory and Current Research Landscape of Mebhydrolin (B1201726) Napadisylate

Mebhydrolin napadisylate, a salt of mebhydrolin with 1,5-naphthalenedisulfonic acid, emerged in the mid-20th century as part of the first wave of antihistamine drug development. patsnap.com These early antihistamines were characterized by their ability to cross the blood-brain barrier, leading to sedative effects. patsnap.com Marketed under various trade names, including Bexidal and Diazolin, it found its clinical niche in the treatment of allergic rhinitis, urticaria, and other hypersensitivity reactions. patsnap.comwikipedia.org Early research focused on its efficacy in managing these conditions, establishing its role as a histamine (B1213489) H1 receptor antagonist. patsnap.com

The contemporary research landscape has seen a significant diversification of interest in mebhydrolin napadisylate. While its use in allergic conditions continues, recent investigations have propelled it into new therapeutic areas. This includes its potential as an antiviral agent and its role in metabolic diseases, marking a new chapter in the compound's scientific story.

Evolution of Research Perspectives on Mebhydrolin Napadisylate's Pharmacological Scope

The understanding of mebhydrolin napadisylate's pharmacological profile has undergone a notable evolution. Initially, its mechanism of action was primarily attributed to its competitive antagonism of histamine H1 receptors. patsnap.com This action mitigates allergic symptoms such as itching and swelling by blocking the effects of histamine. patsnap.com

A significant shift in research perspective occurred with the discovery of its antiviral properties. A 2022 study identified mebhydrolin napadisylate as a potent inhibitor of the Zika virus (ZIKV) infection in various cell lines. nih.gov This antiviral action was found to be independent of the histamine H1 receptor, instead targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. nih.gov

More recently, in 2021, research has unveiled another facet of its pharmacological activity, identifying mebhydrolin as a selective antagonist of the farnesoid X receptor (FXR). nih.gov This discovery has opened up avenues for its potential application in the management of type 2 diabetes mellitus (T2DM), as it was shown to ameliorate glucose homeostasis in diabetic mice. nih.gov This was achieved by suppressing hepatic gluconeogenesis and promoting glycogen (B147801) synthesis. nih.gov These findings highlight a move from a singular focus on its antihistaminic effects to a broader appreciation of its potential to modulate other key biological pathways.

Significance of Comprehensive Academic Inquiry into Mebhydrolin Napadisylate

The continued academic inquiry into mebhydrolin napadisylate underscores the importance of re-examining established drugs for new therapeutic applications, a strategy known as drug repurposing. The discovery of its antiviral and metabolic regulatory functions demonstrates that even well-characterized compounds can harbor unexpected pharmacological activities. nih.govnih.gov

The significance of this ongoing research is multifaceted. From a public health perspective, the identification of an existing and affordable drug like mebhydrolin napadisylate as a potential treatment for emerging infectious diseases like Zika virus is of considerable importance. nih.gov Furthermore, its newly found role as an FXR antagonist presents a novel approach to addressing complex metabolic disorders like T2DM. nih.gov

This continued investigation into older drugs like mebhydrolin napadisylate is a cost-effective and accelerated pathway to new therapies. It leverages existing knowledge of a drug's formulation and properties, providing a valuable strategy in the face of rising drug development costs and the urgent need for new treatments for a range of diseases. The journey of mebhydrolin napadisylate from a simple antihistamine to a molecule with diverse pharmacological potential serves as a compelling case for the sustained academic exploration of the existing pharmacopeia.

Detailed Research Findings

The following tables present a summary of key research findings that illustrate the evolving pharmacological scope of mebhydrolin napadisylate.

Table 1: Antiviral Research Findings for Mebhydrolin Napadisylate

| Study Focus | Key Findings | Mechanism of Action | Cell Lines Used | Reference |

| Zika Virus (ZIKV) Inhibition | Potent inhibition of ZIKV infection. | Acts as a ZIKV NS5 RNA-dependent RNA polymerase (RdRp) inhibitor. | Various cell lines (not specified in abstract) | nih.gov |

Table 2: Metabolic Research Findings for Mebhydrolin Napadisylate

| Study Focus | Key Findings | Mechanism of Action | Animal Model | Reference |

| Type 2 Diabetes Mellitus (T2DM) | Ameliorated blood glucose homeostasis. | Selective Farnesoid X Receptor (FXR) antagonist; suppressed hepatic gluconeogenesis and promoted glycogen synthesis. | db/db and HFD/STZ-induced T2DM mice | nih.gov |

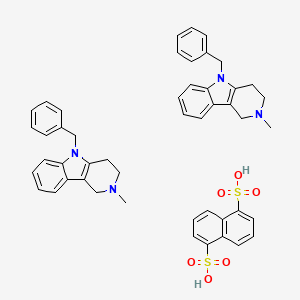

Structure

2D Structure

Propiedades

Número CAS |

6153-33-9 |

|---|---|

Fórmula molecular |

C29H28N2O6S2 |

Peso molecular |

564.7 g/mol |

Nombre IUPAC |

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

Clave InChI |

UBHSARJULCDNFC-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

6153-33-9 |

Pictogramas |

Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

diazolin diazoline Fabahistin Incidal mebhydrolin napadisylate mebhydroline 1,5-naphthalenedisulfonate Omeril |

Origen del producto |

United States |

Mechanistic Investigations of Mebhydrolin Napadisylate S Molecular Actions

Histamine (B1213489) H1 Receptor Antagonism: Definitive Characterization

The primary therapeutic effect of mebhydrolin (B1201726) napadisylate stems from its role as an antagonist of the histamine H1 receptor. patsnap.commedchemexpress.com By blocking the action of histamine at these receptors, it mitigates the classic symptoms of allergic reactions. patsnap.com

Competitive Binding Analyses and Dissociation Constants

Binding assays have been instrumental in quantifying the affinity of mebhydrolin for the histamine H1 receptor. These studies have determined the inhibitor constant (Ki), a measure of the concentration of the inhibitor required to occupy 50% of the receptors. Mebhydrolin demonstrates a high affinity for the histamine H1 receptor, with a reported Ki of 7.6 nM. caymanchem.comcaymanchem.com This indicates a strong binding interaction. Further research has shown its selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors, where it has a significantly higher Ki of 180 nM, indicating weaker binding. caymanchem.combiomol.com

| Parameter | Value | Receptor |

| Ki | 7.6 nM | Histamine H1 Receptor |

| Ki | 180 nM | Muscarinic Acetylcholine Receptors |

This table displays the dissociation constants (Ki) of Mebhydrolin for the Histamine H1 Receptor and Muscarinic Acetylcholine Receptors.

Functional Assays Demonstrating H1 Receptor Inhibition in Research Models

The antagonistic activity of mebhydrolin at the H1 receptor has been confirmed through various functional assays. As a specific H1 receptor antagonist, it effectively blocks the physiological effects mediated by histamine binding to this receptor. medchemexpress.commedchemexpress.com This blockade prevents the cascade of events that lead to allergic symptoms such as increased capillary permeability, vasodilation, and sensory nerve stimulation. patsnap.com

Non-Histaminergic Receptor and Enzyme Interactions

Beyond its well-established role as an H1 antagonist, research has identified that mebhydrolin interacts with other molecular targets, notably the Farnesoid X Receptor (FXR).

Farnesoid X Receptor (FXR) Antagonism

Recent studies have identified mebhydrolin as a selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis and lipid and glucose metabolism. patsnap.comselleck.cn

Mebhydrolin has been shown to bind to the ligand-binding domain of FXR with a dissociation constant (Kd) of 9.87 µM. caymanchem.combiomol.com In functional assays using HEK293T cells expressing the human FXR, mebhydrolin was observed to inhibit the transactivation of FXR induced by the agonist GW 4064 in a concentration-dependent manner. caymanchem.combiomol.com This demonstrates its antagonistic properties at this receptor.

| Parameter | Value | Receptor |

| Kd | 9.87 µM | Farnesoid X Receptor (FXR) |

This table displays the dissociation constant (Kd) of Mebhydrolin for the Farnesoid X Receptor (FXR).

Structural studies have provided insights into the interaction between mebhydrolin and the FXR ligand-binding domain (LBD). nih.gov The binding of a ligand to the LBD of FXR typically induces conformational changes that lead to the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription. researchgate.net Research has indicated that specific residues within the FXR-LBD, namely L291, M332, and Y373, are crucial for the binding of mebhydrolin. patsnap.comnih.gov The interaction of mebhydrolin with these residues induces shifting in helices H2 and H6 of the FXR protein, which in turn affects the regulation of downstream target genes. nih.gov The ligand-binding domain of FXR is recognized for its structural stability and is a key region for studying receptor activation. nih.gov The binding of different ligands can stabilize distinct conformational states of the LBD, particularly affecting the activation function-2 (AF-2) coregulator binding surface. umt.edu

Residue-Specific Interaction Mapping

Mebhydrolin exerts its primary therapeutic effects by functioning as an antagonist of the histamine H1 receptor. nih.govmedicalnewstoday.com By binding to this receptor, it competitively blocks the action of histamine, thereby preventing the cascade of events that lead to allergic symptoms. nih.gov This antagonistic action mitigates the effects of histamine on capillary permeability, vasodilation, and sensory nerve stimulation. nih.gov While it is established that Mebhydrolin competitively inhibits histamine binding to H1 receptors, detailed crystallographic or molecular modeling data specifying the exact residue-specific interactions within the H1 receptor's binding pocket are not extensively detailed in the reviewed literature. smpdb.ca The mechanism is understood as a competitive antagonism at the receptor level, which attenuates the downstream signaling pathways initiated by histamine. smpdb.ca

Zika Virus NS5 RNA-Dependent RNA Polymerase (RdRp) Inhibition

Recent research has identified Mebhydrolin napadisylate as a potential antiviral agent, specifically targeting the Zika virus (ZIKV). nih.govresearchgate.net This activity is independent of its antihistaminic function. nih.govresearchgate.net

Studies have demonstrated that Mebhydrolin directly binds to the ZIKV non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) essential for viral genome replication. nih.govresearchgate.net This direct interaction has been characterized using techniques such as surface plasmon resonance (SPR). The binding affinity (Kd) of Mebhydrolin to the ZIKV RdRp has been quantified, indicating a direct physical interaction that underpins its inhibitory effect.

Table 1: Binding Affinity of Mebhydrolin to Viral and Host Receptors

| Compound | Target | Binding Affinity (Kd) |

|---|---|---|

| Mebhydrolin | Zika Virus RNA-dependent RNA polymerase (RdRp) | 22.62 µM |

The inhibitory action of Mebhydrolin on ZIKV is attributed to its interaction with the RdRp enzyme. nih.govresearchgate.net Molecular docking analyses predict that Mebhydrolin binds to key amino acid residues within the active site of the ZIKV NS5 RdRp. nih.govresearchgate.netpatsnap.com This interaction is believed to disrupt the normal catalytic function of the polymerase, thereby inhibiting viral RNA synthesis and subsequent viral replication. nih.gov The specific residues involved in this interaction have been suggested by computational models, highlighting a targeted mechanism of viral inhibition. nih.govresearchgate.net

Acid Sphingomyelinase Inhibition

Mebhydrolin has been identified as a functional inhibitor of acid sphingomyelinase (ASM), placing it in the category of compounds known as FIASMAs (Functional Inhibitors of Acid Sphingomyelinase). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. The inhibitory mechanism of FIASMAs is indirect; these lipophilic compounds are thought to insert into the inner leaflet of the lysosomal membrane, causing the detachment of membrane-associated enzymes like ASM, which leads to their subsequent degradation. Research has shown that Mebhydrolin at a concentration of 10 µM can inhibit acid sphingomyelinase in H4 neuroglioma cells.

Anticholinergic Properties: Mechanistic Elucidation

In addition to its antihistaminic effects, Mebhydrolin possesses anticholinergic properties. nih.gov This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs). nih.gov By blocking these receptors, Mebhydrolin inhibits the action of the neurotransmitter acetylcholine. nih.gov Receptor-binding assays have been used to quantify its affinity for both histamine H1 receptors and muscarinic acetylcholine receptors, demonstrating a higher selectivity for the H1 receptor.

Table 2: Comparative Receptor Binding Affinities of Mebhydrolin

| Receptor | Binding Affinity (Ki) |

|---|---|

| Histamine H1 Receptor | 7.6 nM |

| Muscarinic Acetylcholine Receptors (mAChRs) | 180 nM |

Antioxidative Activities: In Vitro Demonstrations

While some antihistamines, particularly certain second-generation agents, have been reported to possess anti-inflammatory and antioxidant properties, specific in vitro studies demonstrating the free-radical scavenging activity of Mebhydrolin napadisylate are not extensively documented in the reviewed scientific literature. researchgate.nettandfonline.com Standard assays for antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate these properties. mdpi.comnih.govnih.gov However, search results did not yield specific data from such assays performed directly on Mebhydrolin.

Molecular and Cellular Pathway Modulation by Mebhydrolin Napadisylate

Influence on Glucose Metabolic Homeostasis Pathways (Preclinical Models)

Recent preclinical studies have highlighted the potential of mebhydrolin (B1201726) to modulate glucose metabolism, suggesting a novel application in the context of type 2 diabetes. selleckchem.comnih.gov This activity is primarily attributed to its function as a selective antagonist of the Farnesoid X receptor (FXR). nih.govresearchgate.net

Hepatic Gluconeogenesis Suppression Pathways (e.g., FXR/miR-22-3p/PI3K/AKT/FoxO1 axis)

In animal models of type 2 diabetes, mebhydrolin has been shown to improve blood glucose homeostasis by suppressing hepatic gluconeogenesis. selleckchem.comnih.gov This effect is mediated through the FXR/miR-22-3p/PI3K/AKT/FoxO1 signaling pathway. nih.govresearchgate.net By acting as an antagonist to FXR, mebhydrolin influences the expression of microRNA-22-3p (miR-22-3p), which in turn modulates the PI3K/AKT signaling cascade. This ultimately leads to the inhibition of FoxO1, a key transcription factor involved in the expression of gluconeogenic enzymes. nih.gov

Structural analysis has identified key amino acid residues (L291, M332, and Y373) within the ligand-binding domain of FXR that are crucial for its interaction with mebhydrolin. nih.govresearchgate.netpatsnap.com This binding induces conformational changes in FXR, affecting its ability to regulate downstream target genes involved in glucose production. nih.govresearchgate.net

Glycogen (B147801) Synthesis Promotion Pathways (e.g., FXR/miR-22-3p/PI3K/AKT/GSK3β axis)

In addition to suppressing glucose production, mebhydrolin also promotes glycogen synthesis in the liver. nih.govpatsnap.com This is achieved through the modulation of the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway. nih.govresearchgate.net The antagonistic effect of mebhydrolin on FXR leads to the activation of the PI3K/AKT pathway, which subsequently inhibits glycogen synthase kinase 3β (GSK3β). nih.gov The inhibition of GSK3β results in the activation of glycogen synthase, the enzyme responsible for converting glucose into glycogen for storage.

Table 1: Mebhydrolin Napadisylate's Influence on Glucose Metabolic Pathways

| Pathway | Mechanism of Action | Key Mediators | Outcome |

|---|---|---|---|

| Hepatic Gluconeogenesis Suppression | Antagonism of FXR, leading to modulation of the PI3K/AKT/FoxO1 axis. nih.gov | FXR, miR-22-3p, PI3K, AKT, FoxO1. nih.govresearchgate.net | Decreased hepatic glucose production. selleckchem.comnih.gov |

| Glycogen Synthesis Promotion | Antagonism of FXR, resulting in modulation of the PI3K/AKT/GSK3β axis. nih.gov | FXR, miR-22-3p, PI3K, AKT, GSK3β. nih.govpatsnap.com | Increased hepatic glycogen storage. nih.govpatsnap.com |

Antiviral Mechanisms Independent of Histamine (B1213489) Receptors (Zika Virus Model)

Mebhydrolin napadisylate has been identified as a potent inhibitor of Zika virus (ZIKV) infection in various cell lines, an activity that is independent of its histamine H1 receptor blocking properties. nih.govresearchgate.net This discovery has opened up new avenues for its potential use as an antiviral agent.

Inhibition of Viral RNA Synthesis

The primary antiviral mechanism of mebhydrolin against ZIKV is the inhibition of viral RNA synthesis. nih.govresearchgate.net Mechanistic studies have revealed that mebhydrolin acts as an inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. nih.govresearchgate.net Molecular docking studies further support this by predicting that mebhydrolin binds to key residues within the active site of the ZIKV NS5 RdRp. researchgate.net

Suppression of Viral Replication in Cellular Models

By inhibiting viral RNA synthesis, mebhydrolin effectively suppresses the replication of ZIKV in various cellular models. nih.govresearchgate.net Studies have demonstrated its ability to significantly reduce viral load in infected cells. researchgate.net The inhibitory effect on viral replication has been observed in different cell lines, highlighting its broad potential as an anti-ZIKV therapeutic. nih.gov

Table 2: Antiviral Activity of Mebhydrolin Napadisylate against Zika Virus

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism of Action | Inhibition of ZIKV NS5 RNA-dependent RNA polymerase (RdRp) activity. | nih.govresearchgate.net |

| Effect | Inhibition of viral RNA synthesis and suppression of viral replication. | nih.govresearchgate.net |

| Receptor Independence | Antiviral activity is independent of the histamine H1 receptor. | nih.govresearchgate.net |

| Cell Lines Tested | Various cell lines showed potent inhibition of ZIKV infection. | nih.gov |

Modulation of Cellular Cannibalism and Immunogenicity (Theoretical/Preclinical Context)

Beyond its metabolic and antiviral properties, mebhydrolin has been implicated in the modulation of more complex cellular processes, such as cellular cannibalism and immunogenicity, primarily in a preclinical and theoretical context. google.com

Cellular cannibalism, a process where a cell engulfs another living cell, has been observed in various cancer types. nih.govcellgs.com Certain compounds have been identified as "enhancers of IR-mediated cellular cannibalism," meaning they can augment this process when combined with ionizing radiation. google.com Mebhydrolin has been listed among such compounds. google.comepo.org The theoretical basis for this is that enhancing cellular cannibalism in tumors could potentially increase their immunogenicity. google.com By promoting the engulfment of tumor cells, there may be an increased presentation of tumor antigens, leading to a more robust anti-tumor immune response. google.com This concept suggests a novel approach to cancer therapy, where mebhydrolin could potentially be used to sensitize tumors to radiotherapy and stimulate a protective anticancer immune response. google.com However, it is crucial to note that this is an area of ongoing research, and the precise mechanisms and therapeutic implications are still under investigation.

Advanced Methodologies for the Analytical Characterization of Mebhydrolin Napadisylate

Chromatographic Separation and Detection Techniques

The analytical characterization of Mebhydrolin (B1201726) Napadisylate relies heavily on chromatographic techniques, which are powerful methods for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two such advanced methodologies that have been successfully developed and validated for the analysis of this compound in pharmaceutical formulations and biological samples. kemdikbud.go.idresearchgate.netnuph.edu.ua These methods offer the high degree of selectivity and sensitivity required for robust quality control and research applications. ugm.ac.id

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the quantitative determination of Mebhydrolin Napadisylate. Its application ensures accuracy and precision, making it suitable for routine analysis in quality control laboratories. kemdikbud.go.id Validated HPLC methods are essential for analyzing pharmaceutical products to ensure their quality and consistency. pharmaguideline.com

Another approach has been developed for the analysis of mebhydrolin in biological extracts, employing a microcolumn liquid chromatograph with a Prontosil 120-5C 18 AQ non-polar sorbent column. nuph.edu.ua This method utilizes a linear gradient elution and a two-beam multi-wavelength UV spectrophotometer for detection at eight different wavelengths (210, 220, 230, 240, 250, 260, 280, and 300 nm), demonstrating the versatility of HPLC in different analytical contexts. nuph.edu.ua

The composition of the mobile phase is a critical parameter that significantly influences chromatographic separation. drawellanalytical.com For the analysis of Mebhydrolin Napadisylate, various mobile phase compositions have been studied to achieve satisfactory separation and optimal peak shape. kemdikbud.go.id A successful isocratic elution system consists of a mixture of acetonitrile (B52724) and 25% ammonia (B1221849) in an 80:20 v/v ratio. kemdikbud.go.idugm.ac.id To ensure reproducibility, the mobile phase is typically filtered through a 0.45 μm nylon membrane filter and degassed in an ultrasonic bath before use. kemdikbud.go.id The optimization process aims to balance resolution, analysis time, and solvent consumption. drawellanalytical.com In other developed methods, a linear gradient elution mode is employed, which involves altering the mobile phase composition over the course of the analysis. nuph.edu.ua

Method validation is a regulatory requirement that establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. pharmaguideline.com For Mebhydrolin Napadisylate, HPLC methods have been validated for several key parameters. kemdikbud.go.idnuph.edu.ua

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC method, linearity was demonstrated in the concentration range of 80 to 400 ppm, with a correlation coefficient (r) of 0.9996 and a regression equation of Y = -49122.1 + 1870.8X. kemdikbud.go.id Another study established a linearity range of 50.0-200.0 µg/ml, with a correlation coefficient of 0.9990. nuph.edu.ua

Limit of Detection (LOD) and Limit of Quantitation (LOQ): While specific LOD values are not always detailed in every study, the validation process confirms the method's sensitivity. nuph.edu.ua The determination of LOD and LOQ is a standard part of the validation process. nuph.edu.ua

Accuracy: Accuracy was assessed through a four-point study, adding known amounts of the standard to the sample at 0%, 20%, 40%, and 60% of the label claim. kemdikbud.go.id

Precision: The precision of the method was evaluated by analyzing multiple aliquots of a single sample. kemdikbud.go.id The relative standard deviation (RSD) for measurements performed by one analyst on three different days was found to be 0.76%, 0.98%, and 1.28%, respectively, indicating good precision. scribd.com

| Validation Parameter | Research Finding | Reference |

|---|---|---|

| Linearity Range | 80 - 400 ppm | kemdikbud.go.id |

| Correlation Coefficient (r) | 0.9996 | kemdikbud.go.id |

| Linearity Range | 50.0 - 200.0 µg/ml | nuph.edu.ua |

| Correlation Coefficient | 0.9990 | nuph.edu.ua |

| Precision (RSD %) | 0.76%, 0.98%, 1.28% (on three different days) | scribd.com |

| Accuracy | Evaluated via a four-point standard addition method | kemdikbud.go.id |

The developed and validated HPLC methods are robust and suitable for a range of applications. Primarily, they are used for the routine analysis of Mebhydrolin Napadisylate in pharmaceutical preparations, such as tablets, within industrial quality-control laboratories. kemdikbud.go.idugm.ac.id Furthermore, these analytical techniques have been recommended for use in forensic and clinical settings, including Bureaus of Forensic Medical Examination, poison control centers, and clinical laboratories, for the determination of mebhydrolin in biological objects. nuph.edu.ua

High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Methods

HPTLC is another powerful chromatographic technique employed for the quantitative analysis of Mebhydrolin Napadisylate. researchgate.net It is a sophisticated form of thin-layer chromatography that offers improved resolution, higher sensitivity, and better quantification capabilities. ijprajournal.com

A simple, rapid, and validated HPTLC-densitometric method has been developed for the determination of the compound in tablets. researchgate.net The methodology involves extracting the analyte from the sample matrix using a mixture of methanol (B129727) and 25% NH4OH (100:1.5, v/v). researchgate.net The extracts are then applied as spots onto precoated HPTLC silica (B1680970) gel F254 plates. researchgate.net Separation is achieved using a mobile phase composed of methanol and ethyl acetate (B1210297) in a 1:1 (v/v) ratio. researchgate.net Subsequent quantitative evaluation is performed by measuring the absorbance reflectance of the analyte spots with a densitometer at a wavelength of 287 nm. researchgate.net

The method has been thoroughly validated for specificity, linearity, accuracy, precision, and robustness. researchgate.net The degradation tests showed that the analyte peak was not interfered by potential degradation products. researchgate.net

Key validation parameters for the HPTLC-densitometric method are summarized below:

| Validation Parameter | Research Finding | Reference |

|---|---|---|

| Linearity Range | 600 - 1600 ng/spot | researchgate.net |

| Accuracy (Mean Recovery) | 99.3% - 100.8% | researchgate.net |

| Precision (RSD %) | < 2% for repeatability and intermediate precision | researchgate.net |

| Limit of Detection (LOD) | 18.5 ng/spot | researchgate.net |

| Limit of Quantitation (LOQ) | 55.5 ng/spot | researchgate.net |

Spectrophotometric Quantitation Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Mebhydrolin Napadisylate.

A UV spectrophotometric method has been developed and validated for the determination of Mebhydrolin Napadisylate in tablet preparations. researchgate.net The method involves the use of solvents such as 0.1 N hydrochloric acid in methanol and 0.1 N sodium hydroxide (B78521) in methanol. researchgate.net The maximum absorbance (λmax) of Mebhydrolin Napadisylate in these solvents was determined to be 287 nm. researchgate.net

The method was validated for accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), and was found to meet the requirements for analytical method validation. researchgate.net

| Parameter | Specification |

|---|---|

| Solvent | 0.1 N HCl in Methanol / 0.1 N NaOH in Methanol |

| Maximum Absorbance (λmax) | 287 nm |

| Validated Parameters | Accuracy, Precision, Linearity, Range, LOD, LOQ |

A sensitive and convenient spectrophotometric method has been developed based on the interaction of Mebhydrolin with Bromothymol Blue in a chloroform (B151607) medium. uran.ua This interaction leads to the formation of a yellow ion-pair complex, which can be quantified spectrophotometrically. uran.ua The maximum absorption of this complex is observed at a wavelength of 412 nm. uran.ua

This method has been successfully applied to the analysis of Mebhydrolin in various dosage forms, including tablets, dragees, and pellets. uran.ua The stoichiometry of the complex formed between similar drugs and Bromothymol Blue has been determined to be 1:1. nih.gov The validation of this method has been performed according to the requirements of the State Pharmacopoeia of Ukraine, confirming its suitability for use in analytical laboratories. uran.ua

Electrochemical Determination Methodologies (Theoretical Framework)

The electrochemical determination of Mebhydrolin presents a novel and promising analytical approach. Although experimental reports are scarce, the theoretical framework suggests its feasibility. researchgate.netbioorganica.com.ua

Based on its molecular structure, Mebhydrolin is considered an electroactive compound. researchgate.netbioorganica.com.ua Theoretical studies have explored its electrochemical determination on a conductive polymer electrode. researchgate.netbioorganica.com.ua The polymer electrode is proposed to promote the electrooxidation of Mebhydrolin, resulting in an effective electroanalytical system. researchgate.netbioorganica.com.ua

The theoretical model predicts a linear relationship between the electrochemical parameter (current) and the concentration of the analyte. researchgate.net This linearity is crucial for quantitative analysis as it allows for easy interpretation of the analytical signal. researchgate.net The electroanalytical process is thought to occur in a diffusion-controlled mode at low analyte concentrations and an adsorption-controlled mode at higher concentrations. researchgate.net This theoretical foundation paves the way for the development of practical electrochemical sensors for the rapid and sensitive determination of Mebhydrolin.

Drug Repurposing and Novel Therapeutic Applications of Mebhydrolin Napadisylate in Preclinical Research

Repurposing as an Antiviral Agent against Flaviviruses (e.g., Zika Virus)

Recent preclinical studies have identified mebhydrolin (B1201726) napadisylate as a potent inhibitor of Zika virus (ZIKV) infection, suggesting its potential as a repurposed antiviral agent against flaviviruses. nih.govresearchgate.net The antiviral activity of mebhydrolin napadisylate against ZIKV has been observed in various cell lines and is notably independent of its traditional mechanism of action as a histamine (B1213489) H1 receptor antagonist. nih.govresearchgate.net

Mechanistic investigations have revealed that mebhydrolin napadisylate directly targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. nih.govresearchgate.net By inhibiting the activity of ZIKV NS5 RdRp, mebhydrolin napadisylate effectively suppresses viral RNA synthesis, leading to a reduction in viral infectivity. nih.govresearchgate.net Molecular docking analyses further support these findings, predicting that mebhydrolin napadisylate interacts with key residues at the active site of the ZIKV NS5 RdRp. nih.govresearchgate.net The correlation between its inhibitory effect on viral RNA synthesis and its impact on ZIKV infectivity has been further substantiated through structure-activity relationship (SAR) analysis. nih.govresearchgate.net These findings highlight mebhydrolin napadisylate as a promising candidate for further development as an anti-ZIKV therapeutic. nih.govresearchgate.net

| Research Finding | Details | Source |

| Antiviral Activity | Potent inhibition of Zika virus (ZIKV) infection in various cell lines. | nih.govresearchgate.net |

| Mechanism of Action | Acts as a ZIKV NS5 RNA-dependent RNA polymerase (RdRp) inhibitor, independent of the histamine H1 receptor. | nih.govresearchgate.net |

| Molecular Interaction | Binds to ZIKV NS5 RdRp in vitro and is predicted to interact with key residues at the enzyme's active site. | nih.govresearchgate.net |

| Effect on Viral Replication | Suppresses ZIKV infection by inhibiting ZIKV NS5 RdRp activity and viral RNA synthesis. | nih.govresearchgate.net |

Therapeutic Potential in Glucose Homeostasis Disorders (e.g., Type 2 Diabetes Mellitus)

Mebhydrolin has demonstrated therapeutic potential in the management of glucose homeostasis disorders, such as type 2 diabetes mellitus, in preclinical models. nih.govresearchgate.net Studies in db/db and high-fat diet/streptozotocin-induced type 2 diabetic mice have shown that mebhydrolin can ameliorate blood glucose homeostasis. nih.govresearchgate.net

The underlying mechanism for this effect is its function as a selective antagonist of the farnesoid X receptor (FXR). nih.govresearchgate.netselleckchem.com By antagonizing FXR, mebhydrolin influences two critical pathways in glucose metabolism. It suppresses hepatic gluconeogenesis, the production of glucose in the liver, through the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway. nih.govresearchgate.netselleckchem.com Simultaneously, it promotes glycogen (B147801) synthesis, the storage of glucose in the liver, via the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway. nih.govresearchgate.net Molecular studies have identified that the residues L291, M332, and Y373 of the FXR ligand-binding domain are crucial for the binding of mebhydrolin. nih.govresearchgate.net This interaction with FXR highlights a novel mechanism for regulating glucose metabolism and underscores the potential of mebhydrolin in the treatment of type 2 diabetes. nih.govresearchgate.net

| Research Finding | Details | Source |

| Effect on Glucose Homeostasis | Ameliorates blood glucose homeostasis in preclinical models of type 2 diabetes mellitus. | nih.govresearchgate.net |

| Mechanism of Action | Functions as a selective farnesoid X receptor (FXR) antagonist. | nih.govresearchgate.netselleckchem.com |

| Pathway Regulation (Gluconeogenesis) | Suppresses hepatic gluconeogenesis via the FXR/miR-22-3p/PI3K/AKT/FoxO1 pathway. | nih.govresearchgate.netselleckchem.com |

| Pathway Regulation (Glycogen Synthesis) | Promotes glycogen synthesis through the FXR/miR-22-3p/PI3K/AKT/GSK3β pathway. | nih.govresearchgate.net |

| Molecular Binding | Residues L291, M332, and Y373 of the FXR ligand-binding domain are required for mebhydrolin binding. | nih.govresearchgate.net |

Emerging Roles in Oncology: Radiotherapy Enhancement through Cellular Mechanisms

The potential application of mebhydrolin napadisylate in oncology, specifically as an agent for radiotherapy enhancement, is an emerging area of investigation. However, based on currently available preclinical research, there is limited to no direct evidence to support its role in enhancing the effects of radiotherapy through specific cellular mechanisms. While the broader field of oncology is actively exploring various compounds to act as radiosensitizers, preclinical studies focusing on mebhydrolin napadisylate for this particular application have not been substantially reported in scientific literature. Future research may explore this potential, but at present, its role in radiotherapy enhancement remains speculative and is not supported by preclinical data.

Interactions of Mebhydrolin Napadisylate with Exogenous Compounds Preclinical Focus

Interaction with Ethanol (B145695): Performance Deficit Enhancement

Preclinical and clinical evidence indicates that mebhydrolin (B1201726) napadisylate can enhance the performance deficits induced by ethanol. A study investigating the combined effects of mebhydrolin and ethanol on perceptual, cognitive, and motor functions in human volunteers demonstrated this interaction. While mebhydrolin administered alone did not significantly alter performance, its co-administration with ethanol resulted in a notable enhancement of ethanol-induced impairments drugbank.comnih.gov.

The study highlighted that the combination of mebhydrolin and ethanol led to greater deficits in performance than ethanol alone. This suggests a synergistic or additive effect on the central nervous system. The sedative properties of first-generation antihistamines like mebhydrolin are thought to contribute to this enhanced depressant effect when combined with alcohol patsnap.commims.com.

Below is a summary of the key findings from a study on the interaction between mebhydrolin and ethanol:

| Parameter | Mebhydrolin Alone | Ethanol Alone | Mebhydrolin + Ethanol |

| Perceptual Function | No significant modification | Impairment observed | Enhanced impairment |

| Cognitive Function | No significant modification | Impairment observed | Enhanced impairment |

| Motor Function | No significant modification | Impairment observed | Enhanced impairment |

This table provides a generalized summary of the findings and does not represent specific quantitative data from the study.

Potential for Additive or Synergistic Effects with Other Pharmacological Agents

Based on its pharmacological profile as a first-generation antihistamine with CNS depressant and anticholinergic effects, mebhydrolin napadisylate has the potential for additive or synergistic interactions with other pharmacological agents patsnap.compatsnap.com.

CNS Depressants: Concurrent use of mebhydrolin with other CNS depressants can lead to enhanced sedation and psychomotor impairment mims.com. This is a significant consideration for individuals taking medications such as:

Benzodiazepines

Barbiturates

Opioid analgesics

Other sedative-hypnotics

The additive sedative effects can increase the risk of accidents and impair the ability to perform tasks requiring mental alertness patsnap.com.

Anticholinergic Agents: Mebhydrolin possesses antimuscarinic properties, and its co-administration with other drugs having anticholinergic activity can result in an increased incidence and severity of side effects mims.compatsnap.com. These additive antimuscarinic effects can manifest as dry mouth, blurred vision, urinary retention, and constipation. Caution is advised when mebhydrolin is used with agents such as:

Tricyclic antidepressants (TCAs)

Monoamine oxidase inhibitors (MAOIs)

Some antipsychotic drugs

Atropine and related compounds

The following table outlines the potential additive or synergistic effects of mebhydrolin napadisylate with other pharmacological classes:

| Pharmacological Class | Potential Interaction | Potential Clinical Outcome |

| Central Nervous System Depressants | Additive Sedation | Increased drowsiness, dizziness, and impaired coordination |

| Anticholinergic Agents | Additive Antimuscarinic Effects | Dry mouth, blurred vision, urinary retention, constipation |

| Sympathomimetic Agents | Increased Therapeutic Efficacy | The therapeutic efficacy of agents like Epinephrine and Norepinephrine may be increased when used in combination with Mebhydrolin. |

This table is for informational purposes and highlights potential interactions based on the known pharmacology of mebhydrolin napadisylate.

Advanced Computational and Bioinformatic Approaches in Mebhydrolin Napadisylate Research

Structure-Activity Relationship (SAR) Analysis in Drug Design

Structure-Activity Relationship (SAR) analysis is a cornerstone of computational drug design, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. By identifying key chemical features, or pharmacophores, responsible for a molecule's therapeutic effects, researchers can rationally design more potent and selective analogs.

In a notable example of drug repurposing, a Structure-Activity Relationship (SAR) analysis was conducted on Mebhydrolin (B1201726) napadisylate to understand its inhibitory effect on the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This study highlighted a correlation between the chemical structure of Mebhydrolin and its ability to inhibit viral RNA synthesis, which in turn correlated with its effectiveness against ZIKV infectivity. Such analyses are crucial in identifying the specific molecular moieties that contribute to the desired therapeutic action, guiding the synthesis of new derivatives with potentially enhanced antiviral properties.

Table 1: Key Aspects of Structure-Activity Relationship (SAR) Analysis

| Aspect | Description | Relevance to Mebhydrolin Napadisylate |

| Pharmacophore Identification | Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. | For its antihistaminic activity, the key features for binding to the histamine (B1213489) H1 receptor are analyzed. In the context of ZIKV, the features responsible for binding to the NS5 RdRp are investigated. |

| Analog Design | Systematically modifying the chemical structure of the lead compound (Mebhydrolin) to improve activity, selectivity, or pharmacokinetic properties. | SAR studies can guide the creation of Mebhydrolin analogs with potentially stronger antiviral activity or reduced side effects. |

| Quantitative SAR (QSAR) | Developing mathematical models that quantitatively correlate structural descriptors with biological activity, allowing for the prediction of the activity of novel compounds. | While specific QSAR models for Mebhydrolin napadisylate are not widely published, this approach could be used to predict the antihistaminic or antiviral potency of new derivatives. |

Molecular Docking and Dynamics Simulations for Target Binding

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a drug molecule interacts with its biological target. These methods are invaluable for predicting binding modes, estimating binding affinities, and understanding the dynamic nature of the drug-target complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. In the case of Mebhydrolin napadisylate, molecular docking has been employed to predict its interaction with key residues at the active site of the ZIKV NS5 RdRp. These in silico predictions suggested a plausible binding mode, which was supported by in vitro binding assays, indicating that Mebhydrolin napadisylate likely exerts its antiviral effect through the inhibition of this viral enzyme. Similarly, docking studies are fundamental in understanding its binding to the histamine H1 receptor, helping to explain its antihistaminic action.

Molecular Dynamics (MD) Simulations: While specific MD simulation studies focusing on Mebhydrolin napadisylate are not extensively documented in publicly available research, this technique is a powerful tool for studying the stability and dynamics of ligand-receptor complexes. MD simulations could be applied to:

Assess Binding Stability: To simulate the Mebhydrolin napadisylate-histamine H1 receptor or Mebhydrolin napadisylate-ZIKV NS5 RdRp complex over time to assess the stability of the predicted binding pose.

Characterize Conformational Changes: To understand how the binding of Mebhydrolin napadisylate might induce conformational changes in its target proteins, which is often crucial for its mechanism of action.

Calculate Binding Free Energy: To provide a more accurate estimation of the binding affinity compared to docking scores alone, which can aid in the prioritization of potential drug candidates.

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulations |

| Primary Goal | Predicts the static binding pose and affinity of a ligand to a receptor. | Simulates the time-dependent behavior and stability of a molecular system. |

| Computational Cost | Relatively low, suitable for high-throughput screening. | High, computationally intensive. |

| Representation of Flexibility | Often treats the receptor as rigid or with limited flexibility. | Explicitly models the flexibility of both the ligand and the receptor. |

| Information Provided | Binding mode, docking score (an estimate of binding affinity). | Dynamic stability, conformational changes, binding free energy, interaction pathways. |

In Silico Prediction of Novel Molecular Interactions and Pathways

Bioinformatic approaches are instrumental in predicting novel molecular interactions and biological pathways that a drug might influence, going beyond its primary intended target. These predictions can help in understanding the drug's broader pharmacological profile, including potential off-target effects and opportunities for drug repurposing.

For Mebhydrolin napadisylate, its primary pathway of action is the H1-antihistamine pathway . As a first-generation antihistamine, it interferes with the action of histamine at the H1 receptor, thereby attenuating inflammatory processes. This interaction reduces the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways .

The discovery of its activity against the ZIKV NS5 RdRp is a prime example of identifying a novel molecular interaction through screening and subsequent computational analysis. In silico methods can be further employed to predict other potential off-target interactions for Mebhydrolin napadisylate. By screening its chemical structure against databases of known protein targets, it is possible to generate hypotheses about other proteins it might bind to. Such predictions would require experimental validation but can provide valuable leads for new therapeutic applications or for understanding potential side effects.

Furthermore, pathway analysis tools can be used to map the known and predicted targets of Mebhydrolin napadisylate onto biological pathways. This can help to elucidate the downstream effects of its interactions and predict its impact on various cellular processes. For instance, understanding the pathways affected by the inhibition of ZIKV NS5 RdRp can provide deeper insights into its antiviral mechanism.

Future Research Directions and Unexplored Avenues for Mebhydrolin Napadisylate

Identification of Additional Undiscovered Molecular Targets and Biological Pathways

While the primary mechanism of action of mebhydrolin (B1201726) is the blockade of the histamine (B1213489) H1 receptor, there is a growing recognition that many drugs exhibit polypharmacology, interacting with multiple molecular targets. mdpi.com This off-target activity can be responsible for both adverse effects and unexpected therapeutic benefits. Future research should, therefore, focus on systematically identifying additional molecular targets and biological pathways modulated by mebhydrolin napadisylate.

A comprehensive approach to target deconvolution could involve a combination of computational and experimental methods. In silico techniques, such as molecular docking and pharmacophore modeling, can be used to screen large databases of proteins to identify potential binding partners for mebhydrolin. These predictions can then be validated experimentally using techniques like affinity chromatography-mass spectrometry, where mebhydrolin is used as a bait to pull down its interacting proteins from cell lysates.

Furthermore, understanding the downstream consequences of these potential new interactions is crucial. Pathway analysis of genes and proteins that are differentially expressed in response to mebhydrolin treatment can provide insights into the biological processes that are affected. nih.gov This could reveal novel mechanisms of action that are independent of histamine H1 receptor antagonism, potentially opening up new therapeutic indications for the drug. For instance, the identification of interactions with enzymes or ion channels involved in inflammatory or neurological pathways could suggest new applications in these areas.

Exploration of Mebhydrolin Napadisylate in Emerging Disease Models

The exploration of mebhydrolin napadisylate in novel and more complex disease models is a critical step in uncovering its full therapeutic potential. While traditionally studied in the context of allergy, its properties may be beneficial in a range of other conditions.

Central Nervous System (CNS) Disorders: Given that first-generation antihistamines are known to cross the blood-brain barrier, exploring the effects of mebhydrolin in models of neurological and psychiatric disorders is a logical next step. nih.gov Preclinical studies could investigate its potential in models of neuroinflammation, which is implicated in a variety of neurodegenerative diseases. nih.gov Furthermore, its sedative side effects could be systematically evaluated for potential therapeutic applications in sleep disorders or anxiety, moving beyond anecdotal observations to rigorous preclinical assessment.

Inflammatory Diseases Beyond Allergy: The role of histamine is not limited to allergic responses; it is also a key mediator in other inflammatory conditions. nih.gov Therefore, the efficacy of mebhydrolin napadisylate should be investigated in preclinical models of chronic inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis. These studies would help to determine if its antihistaminic properties, or potentially other undiscovered mechanisms, can modulate the complex inflammatory cascades in these diseases.

Oncology: There is emerging evidence that antihistamines may have a role in cancer therapy. mdpi.comnih.gov Histamine can influence the tumor microenvironment and modulate immune responses. Therefore, investigating mebhydrolin napadisylate in various cancer models, both in vitro and in vivo, is a promising avenue. Such studies could explore its effects on tumor cell proliferation, apoptosis, and its potential to enhance the efficacy of existing cancer therapies.

Development of Advanced Analytical Techniques for Complex Biological Matrices

To fully understand the pharmacokinetic and pharmacodynamic properties of mebhydrolin napadisylate, especially in the context of new therapeutic indications, the development of advanced analytical techniques is essential. While methods like high-performance liquid chromatography (HPLC) exist for the quantification of mebhydrolin in pharmaceutical preparations, more sensitive and specific methods are required for its detection in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govnih.gov The development and validation of a robust LC-MS/MS method for mebhydrolin would enable precise pharmacokinetic studies, allowing for the determination of key parameters such as absorption, distribution, metabolism, and excretion in various preclinical models and eventually in humans. mdpi.comprotocols.iogoogle.com This is particularly important when exploring CNS applications, as it would allow for the quantification of drug concentrations in the brain.

Furthermore, these advanced analytical methods can be used for metabolite identification, providing a more complete picture of the drug's fate in the body. wur.nl Understanding the metabolic profile of mebhydrolin is crucial, as metabolites may also possess biological activity or contribute to adverse effects.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems biology approach, integrating various "omics" data, can provide a holistic understanding of the cellular and physiological effects of mebhydrolin napadisylate. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the drug's mechanism of action and identify potential biomarkers of response.

Potential Multi-Omics Approaches:

| Omics Type | Potential Application for Mebhydrolin Napadisylate Research |

| Genomics | Identify genetic variations that influence individual responses to mebhydrolin, paving the way for personalized medicine. |

| Transcriptomics | Analyze changes in gene expression in response to mebhydrolin treatment to identify affected biological pathways. nih.gov |

| Proteomics | Identify protein interaction partners and post-translational modifications induced by mebhydrolin. |

| Metabolomics | Characterize changes in the metabolic profile of cells or organisms following mebhydrolin administration to uncover novel metabolic effects. nih.gov |

By integrating these datasets, it may be possible to identify novel drug targets, understand the molecular basis of its therapeutic effects and side effects, and discover biomarkers that can predict which patients are most likely to benefit from treatment. researchgate.netresearchgate.netmedrxiv.org This approach moves beyond a single-target view of drug action and embraces the complexity of biological systems. plos.orgmdpi.com

Methodological Innovations in Preclinical Model Development for Novel Indications

To effectively explore the new therapeutic avenues for mebhydrolin napadisylate, it is essential to leverage and develop innovative preclinical models that more accurately recapitulate human diseases.

Organoid Models: Three-dimensional organoid cultures, derived from stem cells, offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures. nih.govnih.gov For instance, brain organoids could be used to study the neurotropic effects of mebhydrolin in a human-like context, while intestinal organoids could be employed to investigate its potential in inflammatory bowel disease models.

Humanized Mouse Models: For studying the effects of mebhydrolin on the human immune system, humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, can be invaluable. These models would allow for the investigation of the drug's immunomodulatory properties in a more clinically relevant setting.

Advanced In Vivo Imaging: The use of advanced in vivo imaging techniques, such as positron emission tomography (PET), can allow for the non-invasive visualization and quantification of mebhydrolin's distribution and target engagement in the body, particularly in the brain.

The development and application of these and other innovative preclinical models will be crucial for generating robust and translatable data to support the exploration of mebhydrolin napadisylate for novel therapeutic indications. ijpsr.comslideshare.netresearchgate.net

Q & A

Q. How to address conflicting reports on mebhydrolin napadisylate’s inhibition of 5-lipoxygenase (5-LO)?

- Answer : Second-generation antihistamines (e.g., azelastine) show 5-LO inhibition, but mebhydrolin’s activity is debated. Replicate assays using purified human 5-LO and monitor leukotriene B4 (LTB4) production via ELISA. Control for redox interference (common in colorimetric assays) by including catalase/superoxide dismutase. Cross-validate with siRNA knockdown models to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.